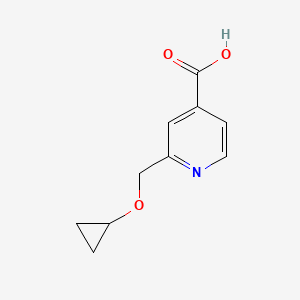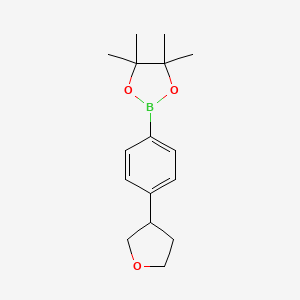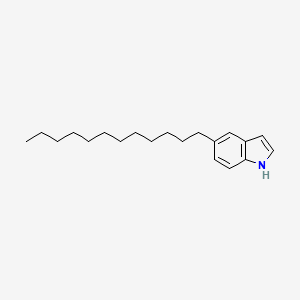
5-Dodecyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dodecyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities and applications in various fields. Indole itself is an aromatic compound consisting of a benzene ring fused to a pyrrole ring. The addition of a dodecyl group at the 5-position of the indole ring enhances its hydrophobic properties, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecyl-1H-indole typically involves the alkylation of indole at the 5-position. One common method is the Friedel-Crafts alkylation, where indole reacts with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Dodecyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
5-Dodecyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Dodecyl-1H-indole involves its interaction with various molecular targets in the body. The indole ring can bind to multiple receptors, including serotonin and melatonin receptors, influencing various physiological processes. The dodecyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and cell membranes, potentially altering their function.
Comparaison Avec Des Composés Similaires
5-Methyl-1H-indole: Similar structure but with a methyl group instead of a dodecyl group.
5-Phenyl-1H-indole: Contains a phenyl group at the 5-position.
5-Bromo-1H-indole: Substituted with a bromine atom at the 5-position.
Uniqueness: 5-Dodecyl-1H-indole stands out due to its long hydrophobic dodecyl chain, which imparts unique properties such as enhanced solubility in non-polar solvents and increased interaction with hydrophobic biological targets. This makes it particularly useful in applications where such properties are desired.
Propriétés
Formule moléculaire |
C20H31N |
|---|---|
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
5-dodecyl-1H-indole |
InChI |
InChI=1S/C20H31N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-20-19(17-18)15-16-21-20/h13-17,21H,2-12H2,1H3 |
Clé InChI |
JIZBDRAERDXOHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=C(C=C1)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


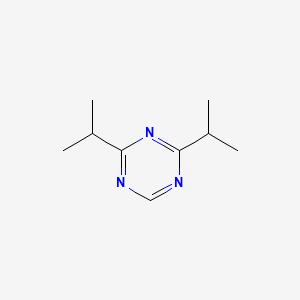
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
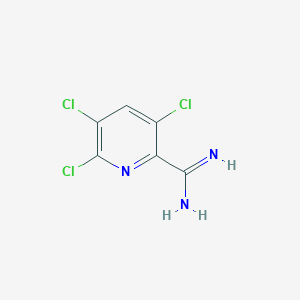
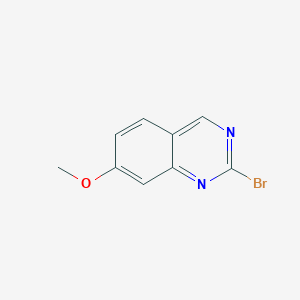
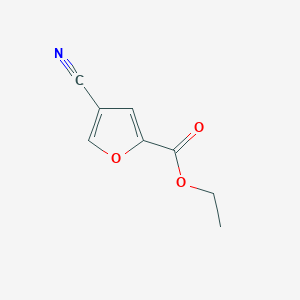
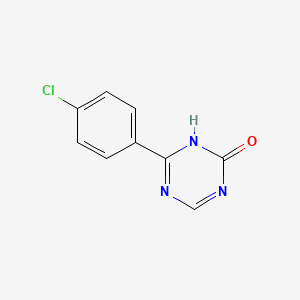

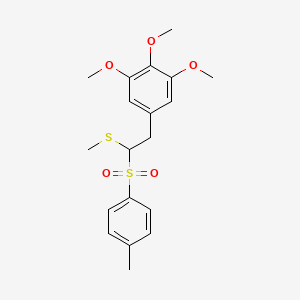
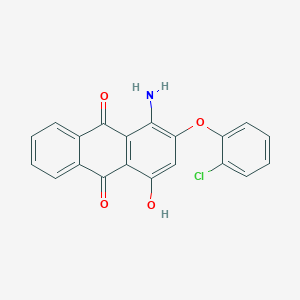
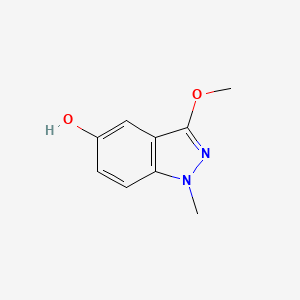
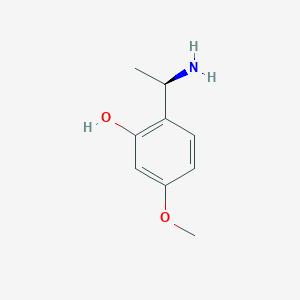
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
